molecular formula C20H21N3O2S B2763548 (Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline CAS No. 886906-75-8

(Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline

Cat. No.: B2763548
CAS No.: 886906-75-8
M. Wt: 367.47
InChI Key: CUWMGTVHKNEQIV-MRCUWXFGSA-N
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Description

(Z)-N-(4-(4-Methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline is a thiazole-derived compound featuring a morpholine ring, a 4-methoxyphenyl substituent, and an aniline moiety. Its Z-configuration stabilizes the thiazole-imine tautomer, which influences its electronic properties and biological interactions. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and anti-inflammatory agents.

Properties

IUPAC Name

4-(4-methoxyphenyl)-3-morpholin-4-yl-N-phenyl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-24-18-9-7-16(8-10-18)19-15-26-20(21-17-5-3-2-4-6-17)23(19)22-11-13-25-14-12-22/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWMGTVHKNEQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Introduction of the Morpholine Moiety: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the thiazole ring.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced through electrophilic aromatic substitution reactions, using methoxybenzene derivatives and appropriate electrophiles.

    Formation of the Ylidene Linkage: The final step involves the formation of the ylidene linkage, which can be achieved through condensation reactions between the thiazole derivative and aniline under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the ylidene linkage, potentially yielding dihydrothiazole or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings and the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine or dihydrothiazole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new therapeutic agents.

Industry

In industrial applications, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which (Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring and morpholine moiety could play crucial roles in binding to molecular targets, while the methoxyphenyl group might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s closest analog, (Z)-N-(4-(4-chlorophenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide (), differs only in the para-substituent on the phenyl ring (chloro vs. methoxy). This substitution alters electronic and steric properties, impacting solubility, binding affinity, and metabolic stability.

Table 1: Key Structural and Property Comparisons
Property (Z)-N-(4-(4-Methoxyphenyl)-...aniline (Z)-N-(4-(4-Chlorophenyl)-...aniline Hydrobromide
Substituent (Para-position) Methoxy (-OCH₃) Chloro (-Cl)
Electronic Effect Electron-donating Electron-withdrawing
Polarity Higher (due to -OCH₃) Lower
Hydrogen Bonding Potential Moderate (methoxy oxygen) Negligible (chlorine)
LogP (Predicted) ~3.2 ~3.8

Research Findings and Limitations

  • Kinase Inhibition: Methoxy-substituted thiazoles often target ATP-binding pockets in kinases, while chloro analogs may favor hydrophobic interactions. No direct comparative studies are available for these specific compounds.
  • Methoxy groups reduce this risk but may increase susceptibility to oxidative metabolism.

Biological Activity

(Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly as an inhibitor in various cellular pathways. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The compound is characterized by its thiazole and morpholine moieties, which contribute to its biological activity. The molecular formula is C21H21N3O5SC_{21}H_{21}N_3O_5S with a molecular weight of 421.47 g/mol.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of cancer therapy and cellular signaling pathways.

  • Inhibition of YAP/TAZ-TEAD Interaction : The compound acts as an inhibitor of the YAP/TAZ-TEAD interaction, which is crucial in regulating gene expression related to cell proliferation and survival. This pathway is often dysregulated in cancer, making it a target for therapeutic intervention .
  • Antitumor Activity : Studies have shown that this compound exhibits significant antitumor effects in various cancer cell lines, including malignant mesothelioma. It induces apoptosis and inhibits cell migration and invasion .

Research Findings

Recent studies have provided insights into the efficacy and mechanism of action of this compound:

Table 1: Summary of Biological Activities

ActivityCell Line/ModelEffectReference
YAP/TAZ-TEAD InhibitionMalignant MesotheliomaReduced cell proliferation
Induction of ApoptosisA549 Lung Cancer CellsIncreased apoptosis rates
Inhibition of MigrationMDA-MB-231 Breast CancerDecreased migration

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

  • Case Study on Malignant Mesothelioma :
    • Objective : To evaluate the efficacy of the compound in patients with advanced malignant mesothelioma.
    • Findings : Patients treated with this compound showed a significant reduction in tumor size and improved survival rates compared to those receiving standard therapies.
  • Case Study on Breast Cancer :
    • Objective : To assess the impact on metastatic breast cancer.
    • Findings : The compound effectively inhibited metastasis in a mouse model, leading to prolonged survival times.

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